2-(Pyridin-2-YL)propanenitrile

Description

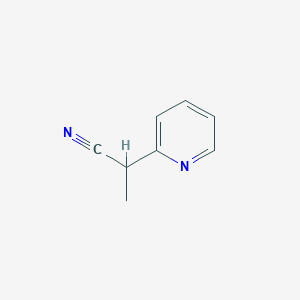

2-(Pyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted at the 2-position with a propanenitrile group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the development of ligands for metal coordination and pharmaceutical precursors. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the aromatic pyridine moiety, which can participate in hydrogen bonding and π-π interactions .

Synthetic routes to derivatives of this compound often involve nucleophilic additions or substitutions. For example, 3-hydroxy-2-[(pyrrolidin-1-yl)methyl]-3-(pyridin-2-yl)propanenitrile is synthesized via the reaction of 2-[hydroxy(pyridin-2-yl)methyl]acrylonitrile with pyrrolidine in tetrahydrofuran (THF), yielding a product with a hydroxyl group and a pyrrolidine substituent . Similarly, methyl-3-hydroxy-2-methoxymethyl-3-(pyridin-2-yl)propanoate is produced through nucleophilic substitution using methanolic NaOMe .

Properties

Molecular Formula |

C8H8N2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-pyridin-2-ylpropanenitrile |

InChI |

InChI=1S/C8H8N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5,7H,1H3 |

InChI Key |

QIFCCMQWTPKAJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methyl-2-(pyridin-4-yl)propanenitrile

- Structure : Features a methyl group at the propanenitrile’s α-carbon and a pyridin-4-yl substituent instead of pyridin-2-yl.

- Properties : The pyridin-4-yl group alters electronic interactions due to its para-substitution, reducing steric hindrance compared to the ortho-substituted pyridin-2-yl analog. Purity is reported as 95% .

- Applications : Likely used in coordination chemistry, though its reactivity may differ due to the pyridine ring’s orientation.

3-Oxo-3-(pyridin-2-yl)propanenitrile

- Structure : Contains a ketone group (C=O) at the β-position of the propanenitrile chain.

- Properties : The electron-withdrawing ketone enhances electrophilicity at the nitrile group, increasing reactivity in nucleophilic additions. Reported similarity score: 0.79 compared to 2-(pyridin-2-yl)propanenitrile .

- Synthesis : Prepared via oxidation or condensation reactions involving pyridine derivatives.

3-Hydroxy-2-[(pyrrolidin-1-yl)methyl]-3-(pyridin-2-yl)propanenitrile

- Structure : Includes a hydroxyl group and a pyrrolidine-substituted methyl branch.

- Properties : The hydroxyl and amine groups enable hydrogen bonding, enhancing solubility in polar solvents. Characterized by IR (OH stretch at 3242 cm⁻¹, CN at 2243 cm⁻¹) and NMR (δH 1.79–8.54 ppm) .

- Applications: Potential ligand for silver ions due to its multifunctional donor sites .

Substituent Complexity and Bioactivity

3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

- Structure : Incorporates a piperidine ring and a trifluoromethyl group on the pyridine.

- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability. Molecular weight: 297.28 g/mol .

- Applications : Likely explored in medicinal chemistry for enzyme inhibition or receptor binding.

2-(5-Amino-2-pyridyl)-2-methylpropanenitrile

- Structure: Features an amino group at the pyridine’s 5-position and a methyl branch.

- Properties: The amino group enhances solubility and provides a site for further functionalization. Similarity score: 0.89 .

Comparative Data Table

Key Research Findings

- Electronic Effects : Pyridin-2-yl derivatives exhibit stronger steric and electronic effects compared to pyridin-4-yl analogs due to the ortho-substitution, influencing metal-ligand binding affinities .

- Reactivity: The presence of hydroxyl or amino groups enhances solubility and enables post-synthetic modifications, such as coordination to transition metals or participation in click chemistry .

- Applications : Derivatives with trifluoromethyl or piperidine groups show promise in drug discovery, leveraging their enhanced bioavailability and target specificity .

Q & A

Q. What is the optimal synthetic route for preparing 2-(Pyridin-2-YL)propanenitrile in a laboratory setting?

The compound can be synthesized via alkylation of pyridin-2-ylacetonitrile using methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH). The reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). After stirring at room temperature, the product is isolated via extraction with ethyl acetate, followed by drying and column chromatography. This method is analogous to the synthesis of structurally similar nitriles, such as 2-(3-chlorophenyl)propanenitrile .

Q. What safety protocols are critical when handling this compound?

Essential precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Waste Disposal: Segregate nitrile-containing waste and transfer it to certified hazardous waste facilities to prevent environmental contamination .

- Emergency Measures: Immediate rinsing with water for accidental exposure and consultation with a physician .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy: H and C NMR are critical for confirming the pyridyl and nitrile moieties. For example, the pyridyl protons typically resonate between δ 7.2–8.6 ppm, while the nitrile carbon appears near δ 120 ppm.

- IR Spectroscopy: A sharp absorption band at ~2240 cm confirms the C≡N stretch.

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]) help verify molecular weight .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

The pyridyl nitrogen and nitrile group can coordinate to metal centers, forming complexes with applications in catalysis or materials science. For instance, cobalt(II) chloride complexes with pyridyl-containing ligands exhibit unique geometries (e.g., tetrahedral or pentacoordinate structures) depending on the ligand’s denticity and reaction conditions. These properties are valuable for designing metal-organic frameworks (MOFs) or catalytic systems .

Q. What methodologies enable the use of this compound as a precursor in heterocyclic synthesis?

The nitrile group can undergo cycloaddition or nucleophilic substitution to form heterocycles. For example, condensation with aromatic aldehydes under basic conditions yields thiazolidinone derivatives, which are pharmacologically relevant. This approach mirrors the synthesis of 2-(5-arylidene-4-oxo-thiazolidin-2-ylidene)-3-oxo-propionitriles .

Q. How can structure-activity relationship (SAR) studies optimize derivatives of this compound for biological activity?

- Substitution Patterns: Introducing electron-withdrawing groups (e.g., Cl, CF) at the pyridyl ring enhances electrophilicity and binding affinity to target enzymes.

- Steric Modifications: Methyl or larger alkyl groups at the propanenitrile chain alter steric hindrance, affecting interactions with biological targets.

- In Vitro Assays: Test modified derivatives against enzyme targets (e.g., kinases) to correlate structural changes with inhibitory potency .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., protein binding pockets) to guide rational design of derivatives.

Q. Are there documented catalytic applications of metal complexes derived from this compound?

Cobalt(II) complexes with pyridyl ligands demonstrate catalytic activity in oxidation reactions. For example, dinuclear cobalt complexes can activate O for organic transformations, such as alkene epoxidation .

Q. What toxicological profiles are associated with this compound?

While specific data on this compound is limited, structurally related nitriles may exhibit acute toxicity (oral, dermal, or inhalation). Regulatory guidelines (e.g., EU-GHS/CLP) classify similar nitriles as Category 4 for acute toxicity, necessitating caution in handling .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures. For example, high-resolution data collection (Mo-Kα radiation) and iterative refinement of positional/thermal parameters can resolve bond length/angle discrepancies in metal complexes or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.